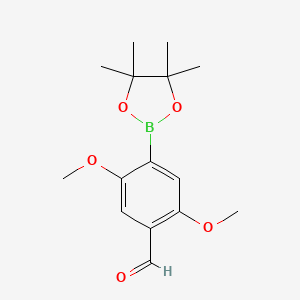

2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester

Description

2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester (CAS 2633632-66-1, MFCD32200312) is a boronate ester with a unique combination of functional groups: two methoxy substituents at the 2- and 5-positions, a formyl group at the 4-position, and a pinacol ester protecting the boronic acid (B1OC(C(O1)(C)C)(C)C) . This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures critical in pharmaceuticals, agrochemicals, and materials science . The formyl group allows post-coupling modifications, such as condensation or reduction, enhancing its versatility in multi-step syntheses .

Properties

IUPAC Name |

2,5-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-12(18-5)10(9-17)7-13(11)19-6/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVZZRCBAMCLHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC)C=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester typically involves the esterification of 2,5-Dimethoxy-4-formylphenylboronic acid with pinacol. This reaction is usually carried out under acidic conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products Formed:

Oxidation: Boronic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various coupled products depending on the reactants used in the cross-coupling reactions.

Scientific Research Applications

Chemistry: 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester is widely used in organic synthesis as a building block for the preparation of more complex molecules. Its stability and reactivity make it a valuable intermediate in various synthetic pathways .

Biology and Medicine: Boronic esters, including this compound, are explored for their potential use in drug delivery systems and as boron carriers for neutron capture therapy.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including molecular spin switches and electron transfer dyads. Its versatility in forming stable bonds with other molecules makes it a valuable component in material science .

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-4-formylphenylboronic acid pinacol ester involves its ability to participate in various chemical reactions. In cross-coupling reactions, the boronic ester group undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acid Pinacol Esters

2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS 870717-92-3)

- Structure : Fluorine substituents at 2- and 6-positions, formyl at 4-position.

- Reactivity : The electron-withdrawing fluorine groups increase the electrophilicity of the boron center, accelerating Suzuki coupling kinetics compared to methoxy-substituted analogs. However, steric hindrance from fluorine may reduce coupling efficiency with bulky aryl halides .

- Applications : Used in synthesizing fluorinated biaryls for drug discovery, leveraging fluorine’s metabolic stability and lipophilicity .

4-Fluoro-3,5-dimethoxyphenylboronic Acid Pinacol Ester (CAS 2096337-82-3)

- Structure : Methoxy groups at 3- and 5-positions, fluorine at 4-position.

- Reactivity : The fluorine atom directs electrophilic substitution, while methoxy groups donate electron density, balancing reactivity. This compound exhibits moderate coupling efficiency in Suzuki reactions .

- Applications : Intermediate in fluorinated polymer synthesis and agrochemicals .

3,5-Dichloro-4-hydroxyphenylboronic Acid Pinacol Ester (CAS 1003298-87-0)

- Structure : Chlorine substituents at 3- and 5-positions, hydroxyl at 4-position.

- Reactivity : Strong electron-withdrawing chlorine groups enhance boron electrophilicity, but the hydroxyl group may lead to instability under basic conditions. Requires careful pH control during coupling .

- Applications : Synthesis of chlorinated biaryls for antimicrobial agents .

Functional Group Impact on Solubility and Stability

Solubility Trends

- 2,5-Dimethoxy-4-formylphenylboronic Acid Pinacol Ester : Moderate solubility in polar aprotic solvents (e.g., DMF, THF) due to methoxy and formyl groups. Lower solubility in hydrocarbons .

- 2,5-Dimethyl-4-hydroxymethylphenylboronic Acid Pinacol Ester (CAS 2121514-86-9) : The hydroxymethyl group increases polarity, enhancing solubility in alcohols and water compared to the formyl analog .

- Pinacol Esters vs. Free Boronic Acids : Pinacol esters generally exhibit better solubility in organic solvents than free boronic acids. For example, phenylboronic acid pinacol ester is 5× more soluble in chloroform than phenylboronic acid .

Stability

- Deprotection Sensitivity : The formyl group in this compound is stable under Suzuki conditions but may undergo oxidation if exposed to strong oxidizing agents. In contrast, pinacol esters with hydroxyl groups (e.g., 3,5-dimethyl-4-hydroxy analog) are prone to deprotection under acidic or oxidative conditions .

NMR Spectral Comparisons

Characteristic NMR signals for pinacol esters include:

Data Table: Key Properties of Selected Boronic Acid Pinacol Esters

| Compound Name (CAS) | Substituents | Reactivity in Suzuki Coupling | Solubility (CHCl3) | Key Applications |

|---|---|---|---|---|

| 2,5-Dimethoxy-4-formyl (2633632-66-1) | 2,5-OMe, 4-CHO | Moderate | High | Drug intermediates, materials |

| 2,6-Difluoro-4-formyl (870717-92-3) | 2,6-F, 4-CHO | High | Moderate | Fluorinated biaryls |

| 4-Fluoro-3,5-dimethoxy (2096337-82-3) | 3,5-OMe, 4-F | Moderate | Moderate | Polymers, agrochemicals |

| 3,5-Dichloro-4-hydroxy (1003298-87-0) | 3,5-Cl, 4-OH | High (pH-sensitive) | Low | Antimicrobial agents |

| 2,5-Dimethyl-4-hydroxymethyl (2121514-86-9) | 2,5-Me, 4-CH2OH | Low | High | Bioconjugates, probes |

Biological Activity

Ethyl 5-butylthiophene-2-carboxylate is a member of the thiophene derivative family, characterized by its unique structure that includes a thiophene ring substituted with a butyl group at the 5-position and an ethyl ester group at the 2-position. This compound has garnered attention for its potential biological activities, including antimicrobial and antitumor properties.

- Molecular Formula : C12H16O2S

- Molecular Weight : Approximately 224.32 g/mol

- Structure : The compound features a five-membered aromatic ring containing sulfur, which contributes to its chemical reactivity.

Antimicrobial Properties

Research indicates that ethyl 5-butylthiophene-2-carboxylate exhibits significant antimicrobial activity against various bacterial strains. The compound's mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that ethyl 5-butylthiophene-2-carboxylate could serve as a potential lead compound in the development of new antimicrobial agents .

Antitumor Activity

In addition to its antimicrobial effects, ethyl 5-butylthiophene-2-carboxylate has shown promise in antitumor studies. Preliminary investigations indicate that it may inhibit the proliferation of cancer cell lines, possibly through apoptosis induction or cell cycle arrest mechanisms.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The antitumor activity is hypothesized to be linked to the compound's ability to modulate specific signaling pathways involved in cancer progression .

The biological activity of ethyl 5-butylthiophene-2-carboxylate is believed to be mediated through several biochemical pathways:

- Enzyme Inhibition : Studies have suggested that this compound can inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

- Reactive Oxygen Species (ROS) Generation : Ethyl 5-butylthiophene-2-carboxylate may induce oxidative stress in cells, leading to increased ROS production, which is known to contribute to both antimicrobial and antitumor effects.

- Cell Signaling Modulation : The compound may interfere with key signaling pathways, such as those involving NF-kB and MAPK, which are critical in inflammation and cancer cell survival .

Case Studies

A recent study evaluated the efficacy of ethyl 5-butylthiophene-2-carboxylate against drug-resistant strains of Mycobacterium tuberculosis. The compound exhibited promising results, demonstrating bactericidal activity comparable to first-line anti-TB drugs, with MIC values ranging from 0.25 to 16 µg/mL across various resistant strains .

Q & A

Q. What are the common synthetic routes for preparing 2,5-dimethoxy-4-formylphenylboronic acid pinacol ester?

The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using palladium catalysts to couple aryl halides with boronic esters . Alternatively, photoinduced decarboxylative borylation of carboxylic acid derivatives (e.g., N-hydroxyphthalimide esters) under visible light offers a metal-free route . For substituted arylboronic esters like this, protecting group strategies (e.g., pinacol ester stabilization) are critical to prevent premature hydrolysis .

Q. How does the formyl group influence reactivity in cross-coupling reactions?

The electron-withdrawing formyl group reduces electron density at the boron center, potentially slowing transmetallation steps in Suzuki-Miyaura reactions. However, this effect can enhance selectivity in couplings with electron-rich aryl halides. Comparative studies with acetyl-substituted analogs (e.g., 4-acetylphenylboronic acid pinacol ester) suggest similar reactivity profiles under optimized catalytic conditions .

Q. What analytical techniques are recommended for characterizing this compound?

- NMR spectroscopy : Confirm structure via <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR (e.g., chemical shifts for pinacol ester protons at ~1.3 ppm and boron signals at ~30 ppm) .

- UV-vis spectroscopy : Monitor stability under oxidative conditions (e.g., reaction with H2O2 at 405 nm) .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ions) .

Q. What storage conditions ensure long-term stability?

Store at 2–8°C in sealed, anhydrous containers under inert gas (e.g., argon). Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can Suzuki-Miyaura reactions be optimized for electron-deficient aryl halides?

Use electron-rich palladium catalysts (e.g., Pd(PPh3)4) and polar aprotic solvents (e.g., DMF) to stabilize intermediates. Elevated temperatures (80–100°C) or microwave-assisted heating may accelerate sluggish couplings. Pre-activation of the boronic ester via trifluoroborate formation can also improve reactivity .

Q. What strategies mitigate instability under aqueous or oxidative conditions?

- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to minimize boronic acid formation .

- Additives : Use radical scavengers (e.g., BHT) to suppress unwanted side reactions in photochemical applications .

- Inert handling : Conduct reactions under nitrogen/argon with rigorously dried solvents .

Q. How do steric effects from dimethoxy and formyl groups impact reaction kinetics?

Steric hindrance from the 2,5-dimethoxy substituents slows transmetallation in cross-couplings. Kinetic studies of analogous compounds (e.g., 4-chloro-2,3-difluoro-5-methoxyphenylboronic ester) show that bulky groups require longer reaction times or higher catalyst loadings. Computational modeling (DFT) can predict transition-state geometries to guide ligand design .

Q. What impurities are common in synthesis, and how are they resolved?

Typical impurities include unreacted aryl halides, deprotected boronic acids, or pinacol byproducts. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water mixtures) is effective. Purity ≥95% is achievable, as reported for similar pinacol esters .

Data Contradiction and Resolution

Q. How to resolve contradictions in reported reactivity of formyl-substituted boronic esters?

Discrepancies in coupling efficiency may arise from varying electronic effects or experimental conditions. For example, UV-vis studies on 4-nitrophenylboronic acid pinacol ester show pH-dependent stability , while photoinduced methods highlight radical-mediated pathways . Systematic benchmarking under controlled conditions (e.g., standardized catalyst systems, solvent purity) is essential.

Q. What computational tools elucidate electronic structure and reactivity?

Density Functional Theory (DFT) calculates frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the formyl group’s LUMO localization can guide understanding of its role in directing cross-couplings. Molecular dynamics simulations further model solvation effects and transition states .

Methodological Best Practices

- Reaction Monitoring : Use in situ <sup>11</sup>B NMR or HPLC to track boronic ester consumption .

- Safety Protocols : Follow OSHA guidelines for handling irritants (e.g., PPE for skin/eye protection) .

- Scale-up Considerations : Optimize catalyst recycling and solvent recovery for sustainable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.